Deoxyfrenolicin

Description

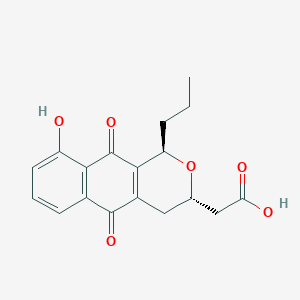

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXZEYLPRXYHQC-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143036 | |

| Record name | Deoxyfrenolicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-11-7 | |

| Record name | Deoxyfrenolicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyfrenolicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYFRENOLICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Deoxyfrenolicin Biosynthesis Pathway in Streptomyces roseofulvus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfrenolicin is a polyketide antibiotic produced by the soil bacterium Streptomyces roseofulvus. It belongs to the benzoisochromanequinone class of natural products, a group known for their diverse biological activities. Understanding the biosynthesis of this compound is of significant interest for the potential to engineer novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, the key enzymatic steps, and the experimental methodologies used to elucidate this complex process.

The this compound Gene Cluster (fren)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the fren cluster, in Streptomyces roseofulvus. This cluster was identified through cloning and sequencing of a 10.2-kb DNA fragment. Analysis of this region revealed a set of open reading frames (ORFs) whose deduced functions are consistent with a type II polyketide synthase (PKS) system.

Table 1: Genes of the fren Cluster and their Deduced Functions

| Gene/ORF | Deduced Function | Homology |

| ORF1 | Ketosynthase α-subunit (KSα) | Type II PKS |

| ORF2 | Ketosynthase β-subunit/Chain Length Factor (KSβ/CLF) | Type II PKS |

| ORF3 | Acyl Carrier Protein (ACP) | Type II PKS |

| ORF4 | Aromatase/Cyclase (ARO/CYC) | Type II PKS |

| ORF5 | Ketoreductase (KR) | Type II PKS |

| ORFX | Unknown | Novel gene |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a series of enzymatic reactions catalyzed by the proteins encoded by the fren cluster. The pathway can be divided into three main stages: initiation, elongation and cyclization, and tailoring.

Initiation

The initiation of polyketide chain synthesis in the this compound pathway is believed to be carried out by a dedicated set of enzymes that select the starter unit. While not explicitly detailed in the initial cloning of the core fren cluster, heterologous expression studies of the related frenolicin B suggest the involvement of a specialized initiation module.

Elongation and Cyclization

The core of the this compound molecule is assembled by the iterative addition of malonyl-CoA extender units, a process catalyzed by the minimal PKS complex comprising the KSα-KSβ heterodimer (ORF1 and ORF2) and the ACP (ORF3). The growing polyketide chain is then subjected to reductive modification by the ketoreductase (ORF5) and subsequently folded and cyclized into the characteristic aromatic ring system by the aromatase/cyclase (ORF4).

Tailoring Steps

Following the formation of the polyketide core, a series of tailoring reactions, including hydroxylations and other modifications, are required to produce the final this compound structure. These tailoring enzymes are often encoded within or near the biosynthetic gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments.

Cloning of the this compound Biosynthetic Gene Cluster

A common strategy for cloning polyketide synthase gene clusters from Streptomyces is through the creation and screening of a cosmid library.

Protocol:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. roseofulvus.

-

Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments.

-

Ligation into Cosmid Vector: The digested DNA fragments are ligated into a suitable cosmid vector (e.g., pWE15) that has been linearized with a compatible enzyme (e.g., BamHI).

-

In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles in vitro and used to transduce an E. coli host.

-

Library Screening: The resulting cosmid library is screened by colony hybridization using a labeled probe derived from a known type II PKS gene (e.g., the actinorhodin PKS gene from S. coelicolor).

-

Cosmid Mapping and Subcloning: Positive clones are isolated, and the inserts are mapped by restriction digestion. The DNA sequence of the region of interest is then determined.

Caption: Experimental workflow for cloning the fren gene cluster.

Heterologous Expression of the fren Gene Cluster

To confirm the function of the cloned genes and to facilitate the production of this compound and its analogs, the fren gene cluster can be expressed in a heterologous host, such as Streptomyces coelicolor CH999, which is a well-characterized strain that has been engineered for the high-level production of polyketides.

Protocol:

-

Construction of Expression Plasmids: The genes of the fren cluster are subcloned into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong, inducible promoter (e.g., the tipA promoter).

-

Transformation of S. coelicolor: The expression plasmids are introduced into S. coelicolor CH999 protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Cultivation and Induction: Transformants are grown in a suitable production medium, and gene expression is induced at the appropriate time by the addition of an inducer (e.g., thiostrepton for the tipA promoter).

-

Metabolite Extraction and Analysis: After a period of cultivation, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound and related metabolites.

Conclusion

The elucidation of the this compound biosynthesis pathway in Streptomyces roseofulvus has provided a solid foundation for further research into this interesting class of polyketides. The identification of the fren gene cluster and the characterization of its constituent enzymes have opened up possibilities for the engineered biosynthesis of novel this compound analogs with potentially enhanced or novel biological activities. The experimental approaches described in this guide represent a powerful toolkit for the discovery, characterization, and engineering of natural product biosynthetic pathways. Further studies will likely focus on the detailed biochemical characterization of the Frn enzymes and the regulatory networks that control the expression of the fren gene cluster.

Deoxyfrenolicin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Biological Properties

Abstract

Deoxyfrenolicin is a naturally occurring antibiotic belonging to the pyranonaphthoquinone class, isolated from Streptomyces roseofulvus. As a member of this potent family of bioactive compounds, this compound exhibits significant antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed mechanisms of action, and detailed experimental protocols relevant to the study of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While comprehensive experimental data for this compound is not extensively available in public literature, a combination of computed data and information for related compounds allows for a detailed characterization.

Structure and Identification

-

Molecular Formula: C₁₈H₁₈O₆

-

Molecular Weight: 330.33 g/mol

-

IUPAC Name: 2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

-

CAS Number: 10023-11-7

-

ChEMBL ID: CHEMBL444165

-

PubChem CID: 3084051

Tabulated Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O₆ | PubChem |

| Molecular Weight | 330.33 g/mol | PubChem |

| Melting Point | Data not available | - |

| Solubility | Data not available. Expected to have low solubility in water and better solubility in organic solvents like DMSO, methanol, and ethanol. | General knowledge of similar compounds |

| LogP (computed) | 2.2 | PubChem |

| pKa (computed) | 4.1 (acidic) | PubChem |

Spectral Data

-

¹H-NMR and ¹³C-NMR: The spectra would be complex, showing signals corresponding to the aromatic protons of the naphthoquinone core, the protons of the dihydropyran ring, the propyl side chain, and the acetic acid moiety.

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (quinone and carboxylic acid), C-O (ether), and aromatic C=C stretching vibrations.

-

UV-Vis Spectroscopy: The naphthoquinone chromophore is expected to exhibit characteristic absorption maxima in the UV-visible region.

Biological Activity and Mechanism of Action

This compound is recognized for its antibacterial activity.[1] As a member of the pyranonaphthoquinone class of antibiotics, its mechanism of action is likely multifaceted, targeting fundamental bacterial processes.

Proposed Mechanisms of Action

Based on studies of related naphthoquinone antibiotics, the primary mechanisms of action for this compound are postulated to involve:

-

Inhibition of Bacterial DNA Gyrase: Naphthoquinones can interfere with the function of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This induces oxidative stress within the bacterial cell, damaging DNA, proteins, and lipids.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanisms of action of this compound, leading to bacterial cell death.

References

Deoxyfrenolicin: A Potential Anticancer Agent from the Pyranonaphthoquinone Class

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfrenolicin, a member of the pyranonaphthoquinone class of antibiotics, presents a compelling avenue for anticancer drug discovery. While direct and extensive research on this compound's anticancer properties is limited, its structural similarity to other well-studied pyranonaphthoquinones, such as Nanaomycin A, provides a strong basis for investigating its potential as a therapeutic agent. This technical guide synthesizes the available information on the anticancer activity of closely related compounds, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further research in this promising area.

Introduction

This compound is a naturally occurring pyranonaphthoquinone isolated from Streptomyces fradiae. The pyranonaphthoquinone scaffold is a recognized pharmacophore with a range of biological activities, including antibacterial, antifungal, and anticancer effects. The anticancer potential of this class of compounds is thought to be linked to their quinone moiety, which can participate in redox cycling and generate reactive oxygen species (ROS), as well as their ability to interact with various cellular targets. Given the urgent need for novel anticancer agents, exploring the therapeutic potential of this compound and its analogs is a worthwhile endeavor.

Quantitative Data: Anticancer Activity of Nanaomycin A

Due to the limited availability of specific anticancer data for this compound, we present the inhibitory concentration (IC50) values for its close structural analog, Nanaomycin A, against various human cancer cell lines. These values provide a benchmark for the potential potency of this compound.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Nanaomycin A | HCT116 | Colon Carcinoma | 400 | [1] |

| Nanaomycin A | A549 | Lung Carcinoma | 4100 | [1] |

| Nanaomycin A | HL60 | Promyelocytic Leukemia | 800 | [1] |

Mechanism of Action: Insights from Nanaomycin A

The anticancer mechanism of pyranonaphthoquinones is multifaceted. Studies on Nanaomycin A have elucidated a key mechanism involving the epigenetic modification of cancer cells.

Inhibition of DNA Methyltransferase (DNMT)

Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), with an IC50 value of 500 nM in biochemical assays.[1] DNMTs are a family of enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. In cancer, hypermethylation of tumor suppressor gene promoters is a common event, leading to their inactivation and contributing to tumorigenesis.

By inhibiting DNMT3B, Nanaomycin A can lead to a reduction in global DNA methylation levels in cancer cells.[1] This demethylation can reactivate the expression of silenced tumor suppressor genes, thereby restoring their ability to control cell growth and induce apoptosis.[1] One such tumor suppressor gene shown to be reactivated by Nanaomycin A treatment in A549 lung cancer cells is RASSF1A.[1]

Induction of Apoptosis

Nanaomycin A has been shown to induce apoptosis in human neuroblastoma cells.[2] While the precise apoptotic pathway activated by this compound remains to be elucidated, the induction of programmed cell death is a hallmark of many effective anticancer agents.

Potential Signaling Pathways

The following diagram illustrates the potential mechanism of action of this compound, extrapolated from the known activities of Nanaomycin A.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

This compound stock solution (in a suitable solvent like DMSO)

-

Complete cell culture medium

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[4]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)[2]

-

Flow cytometer

Procedure:

-

Harvest treated and control cells by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[2]

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[2]

-

Analyze the cell cycle distribution using a flow cytometer.

DNA Methylation Analysis

This protocol is used to assess the effect of this compound on global DNA methylation.

Materials:

-

Genomic DNA isolated from treated and control cancer cells

-

Bisulfite conversion kit

-

PCR primers specific for methylated and unmethylated sequences of a target gene (e.g., a tumor suppressor gene)

-

Real-time PCR system or next-generation sequencing platform

Procedure:

-

Isolate high-quality genomic DNA from the cells.

-

Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

Amplify the bisulfite-converted DNA using primers that can distinguish between the original methylated and unmethylated sequences.

-

Analyze the methylation status by methods such as methylation-specific PCR (MSP), quantitative MSP (qMSP), or bisulfite sequencing.[6]

Conclusion

This compound, as a member of the pyranonaphthoquinone family, holds promise as a potential anticancer agent. While direct experimental evidence for its anticancer efficacy is currently scarce, the data from its close analog, Nanaomycin A, suggests that it may act through epigenetic modulation by inhibiting DNMT3B, leading to the reactivation of tumor suppressor genes and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's anticancer properties. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential in preclinical and clinical settings.

References

- 1. apexbt.com [apexbt.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. goldbio.com [goldbio.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of Deoxyfrenolicin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on the cytotoxicity of Deoxyfrenolicin are limited in publicly available literature. This guide provides an in-depth analysis of the cytotoxic properties of Frenolicin B , a closely related and well-characterized structural analog also produced by Streptomyces roseofulvus. The data presented here on Frenolicin B serves as a strong proxy for a preliminary investigation into the potential cytotoxic mechanisms of this compound.

Executive Summary

This compound and its analogue Frenolicin B are pyranonaphthoquinone natural products with demonstrated antimicrobial and antitumor potential. This document summarizes the available data on the cytotoxicity of Frenolicin B, providing a framework for understanding the potential mechanism of action of this compound. Frenolicin B exhibits potent and selective cytotoxicity against a range of human cancer cell lines. Its mechanism of action involves the inhibition of key antioxidant proteins, leading to increased reactive oxygen species (ROS), and subsequent modulation of the mTORC1/4E-BP1 signaling pathway, ultimately inducing apoptosis. This guide details the quantitative cytotoxic data, experimental methodologies, and the intricate signaling cascades involved.

Quantitative Cytotoxicity Data

The cytotoxic activity of Frenolicin B has been evaluated against a panel of human cancer cell lines and non-malignant cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon Cancer | <150 |

| DLD-1 | Colon Cancer | <150 |

| A549 | Lung Cancer | <150 |

| H1975 | Lung Cancer | <150 |

| MDA-MB-231 | Breast Cancer | <150 |

| MCF7 | Breast Cancer | <150 |

| PANC-1 | Pancreatic Cancer | <150 |

| MIA PaCa-2 | Pancreatic Cancer | <150 |

| BEAS-2B | Non-malignant Lung Epithelial | >1000 |

| IMR-91 | Non-malignant Fetal Lung Fibroblasts | >1000 |

| TIG-1 | Non-malignant Fetal Lung Fibroblasts | >1000 |

| PAE | Porcine Aortic Endothelial | >1000 |

Data sourced from studies on Frenolicin B, which is structurally and biosynthetically related to this compound.[1]

Key Experimental Protocols

To facilitate reproducible research, this section details the methodologies employed in the characterization of Frenolicin B's cytotoxicity.

Cell Viability Assay

The growth-inhibitory effects of Frenolicin B are determined using a standard cell viability assay.

-

Cell Culture: Human cancer cell lines and non-malignant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of Frenolicin B or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Quantification: Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting. The absorbance is measured at a specific wavelength, and the results are expressed as a percentage of viable cells relative to the vehicle-treated control. The IC₅₀ values are then calculated from the dose-response curves.

Western Blot Analysis

Western blotting is employed to investigate the effect of Frenolicin B on the expression and phosphorylation status of proteins within specific signaling pathways.

-

Protein Extraction: Following treatment with Frenolicin B, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-4E-BP1, cleaved PARP). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

Frenolicin B's cytotoxic effects are mediated through a well-defined signaling cascade that involves the induction of oxidative stress and inhibition of a critical cell growth pathway.

Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)

Frenolicin B has been identified as a potent and selective inhibitor of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2] It achieves this by covalently modifying active site cysteines on these proteins.[1]

Induction of Reactive Oxygen Species (ROS)

The inhibition of Prx1 and Grx3 by Frenolicin B leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2] This elevation in ROS creates a state of oxidative stress within the cancer cells.

Modulation of the mTORC1/4E-BP1 Signaling Axis

The increased ROS levels activate the tuberous sclerosis complex (TSC) located on the peroxisome. Activated TSC, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1).[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Dephosphorylated 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation, a process critical for the synthesis of proteins required for cell growth and proliferation.[1]

Induction of Apoptosis

The culmination of this signaling cascade is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC₅₀ of Frenolicin B.

Frenolicin B Signaling Pathway

Caption: Signaling pathway of Frenolicin B-induced cytotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that Frenolicin B, and by extension this compound, represents a promising class of natural products with potent and selective anticancer activity. The elucidated mechanism of action, involving the induction of oxidative stress and suppression of the mTORC1 pathway, provides a solid foundation for further investigation. Future research should focus on directly assessing the cytotoxicity of this compound to confirm if it follows a similar mechanistic path. Further in vivo studies are also warranted to evaluate the therapeutic potential of these compounds in preclinical cancer models. The correlation between the inhibition of 4E-BP1 phosphorylation and cancer cell cytotoxicity suggests that the phosphorylation status of 4E-BP1 could serve as a potential predictive biomarker for the efficacy of therapies based on this compound and related compounds.[1]

References

Methodological & Application

Total Synthesis of Deoxyfrenolicin: A Comparative Analysis of Key Strategies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of two prominent total synthesis strategies for deoxyfrenolicin, a pyranonaphthoquinone antibiotic. The discussed approaches, developed by the research groups of Kraus and Brimble, highlight distinct methodologies in constructing the core structure of this natural product. Detailed experimental protocols for key transformations, quantitative data, and visual representations of the synthetic pathways are presented to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a member of the pyranonaphthoquinone family of antibiotics, which exhibit a range of biological activities. Its structural complexity and therapeutic potential have made it an attractive target for total synthesis. The development of efficient and stereoselective synthetic routes is crucial for the exploration of its structure-activity relationships and the generation of novel analogs with improved pharmacological profiles. This document outlines two distinct and effective strategies for the total synthesis of this compound.

Strategy 1: The Kraus Synthesis via Phthalide Annulation and Tandem Diels-Alder/Retro-Claisen Reaction

The synthetic approach developed by George A. Kraus and his team represents a direct and efficient route to the pyranoquinone nucleus of this compound.[1] The key transformations in this strategy include a phthalide annulation to construct the naphthoquinone core, followed by a tandem Diels-Alder/retro-Claisen reaction to form the pyran ring.

Key Steps and Experimental Protocols

1. Phthalide Annulation: The synthesis commences with the reaction of a substituted phthalide with propyl vinyl ketone in the presence of a strong base to afford a naphthoquinone intermediate.[1]

-

Protocol: To a solution of 3-carbomethoxy-5,6-dimethoxyphthalide (1 equiv) and propyl vinyl ketone (1.1 equiv) in dimethyl sulfoxide (DMSO) at ambient temperature, potassium tert-butoxide (1.5 equiv) is added. The reaction mixture is stirred for 90 minutes, after which another portion of potassium tert-butoxide (1.5 equiv) is added, and stirring is continued for an additional 90 minutes. The reaction is then diluted with diethyl ether and acidified with 2 N HCl. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

2. Tandem Diels-Alder/Retro-Claisen Reaction: The resulting naphthoquinone undergoes a thermal reaction with 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene. This sequence proceeds through a Diels-Alder cycloaddition followed by a retro-Claisen rearrangement to furnish the pyranonaphthoquinone skeleton.[1]

-

Protocol: A solution of the naphthoquinone (1 equiv) and 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene (1.5 equiv) in benzene is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired pyranonaphthoquinone.

3. Stereoselective Reduction of the Hemiketal: The final key step involves the stereoselective reduction of a hemiketal intermediate to establish the desired stereochemistry at the C1 and C3 positions of the pyran ring.[1]

-

Protocol: The crude hemiketal (1 equiv) is dissolved in methylene chloride and cooled to -78 °C. Trifluoroacetic acid (3 equiv) is added dropwise, and the solution is stirred for 15 minutes. Triethylsilane (3 equiv) is then added, and the reaction is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature over 2 hours. The reaction is quenched with ice-water, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried and concentrated. The crude product is purified by silica gel chromatography.[1]

Quantitative Data for the Kraus Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Phthalide Annulation | 3-carbomethoxy-5,6-dimethoxyphthalide, propyl vinyl ketone, KOtBu, DMSO | 66 |

| 2 | Tandem Diels-Alder/Retro-Claisen | Naphthoquinone intermediate, 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene, benzene, reflux | 71 (from the product of step 1) |

| 3 | Stereoselective Reduction | Hemiketal intermediate, Et3SiH, TFA, CH2Cl2, -78 °C to rt | Not explicitly stated for this compound, but the similar reduction for nanaomycin A derivative is high yielding. |

| Overall | Total Synthesis | ~32% from the starting phthalide [1] |

Logical Workflow of the Kraus Synthesis

Caption: The Kraus synthesis of this compound.

Strategy 2: The Brimble Synthesis via Oxidative Rearrangement

A concise and elegant synthesis of this compound was reported by Margaret A. Brimble and Sara M. Lynds.[2] This strategy features a key oxidative rearrangement of a furo[3,2-b]naphtho[2,1-d]furan intermediate to construct the pyranonaphthoquinone core.

Key Steps and Experimental Protocols

1. Furo[3,2-b]naphtho[2,1-d]furan Formation: The synthesis begins with the addition of 2-(trimethylsilyloxy)furan to a suitably substituted naphthoquinone to form a furo[3,2-b]naphtho[2,1-d]furan adduct.[3]

-

Protocol: To a solution of the 2-acyl-1,4-naphthoquinone (1 equiv) in a suitable solvent such as dichloromethane, 2-(trimethylsilyloxy)furan (1.2 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude adduct is purified by column chromatography.[3]

2. Oxidative Rearrangement: The crucial step involves the oxidative rearrangement of the furo[3,2-b]naphtho[2,1-d]furan using ceric ammonium nitrate (CAN) to yield a hemiacetal with the desired pyranonaphthoquinone framework.[2]

-

Protocol: A solution of the furo[3,2-b]naphtho[2,1-d]furan (1 equiv) in a mixture of acetonitrile and water is cooled in an ice bath. Ceric ammonium nitrate (2.5 equiv) is added portionwise over a period of time. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting hemiacetal is purified by chromatography.[2][3]

3. Reduction and Deprotection: The final steps involve the reduction of the hemiacetal and subsequent deprotection to afford this compound. Hydrogenation is employed to reduce the hemiacetal and concurrently open the lactone ring, followed by esterification. Deprotection of a methyl ether and epimerization at C-1 completes the synthesis.[2]

-

Protocol (Hydrogenation): The hemiacetal is dissolved in a suitable solvent like ethyl acetate, and a palladium on carbon catalyst (e.g., 10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the solvent is evaporated. The resulting carboxylic acid is then esterified, for example, with diazomethane.[2]

-

Protocol (Deprotection and Epimerization): The methyl ester is treated with boron tribromide in a solvent like dichloromethane at low temperature to cleave the methyl ether. This step also facilitates the epimerization at the C-1 position to the thermodynamically more stable trans isomer. Subsequent hydrolysis of the ester furnishes this compound.[2]

Quantitative Data for the Brimble Synthesis

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Furo[3,2-b]naphtho[2,1-d]furan Formation | 2-Acyl-1,4-naphthoquinone, 2-(trimethylsilyloxy)furan, CH2Cl2, rt | Yields are generally good, though not explicitly stated for the this compound precursor in the primary reference. |

| 2 | Oxidative Rearrangement | Furo[3,2-b]naphtho[2,1-d]furan, CAN, MeCN/H2O, 0 °C to rt | 72-76[3] |

| 3 | Hydrogenation/Esterification | Hemiacetal, H2, Pd/C, EtOAc; then CH2N2 | Not explicitly quantified in a single step. |

| 4 | Deprotection/Epimerization/Hydrolysis | Methyl ester, BBr3, CH2Cl2; then hydrolysis | Not explicitly quantified in a single step. |

| Overall | Total Synthesis | A short and efficient route.[2] |

Logical Workflow of the Brimble Synthesis

Caption: The Brimble synthesis of this compound.

Summary and Comparison

Both the Kraus and Brimble syntheses provide effective pathways to this compound. The Kraus strategy is notable for its direct construction of the pyranonaphthoquinone core through a powerful tandem reaction sequence. The Brimble approach offers a concise route featuring a key oxidative rearrangement. The choice of strategy may depend on the availability of starting materials and the desired efficiency of specific transformations. Both syntheses have contributed significantly to the field of natural product synthesis and provide valuable tools for the preparation of this compound and its analogs for further biological evaluation.

References

Application Notes and Protocols for the Purification of Deoxyfrenolicin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Deoxyfrenolicin, a quinone antibiotic, from the fermentation broth of Streptomyces roseofulvus. This compound belongs to the frenolicin class of antibiotics and has demonstrated antibacterial activity.[1] The following protocols are based on established methodologies for the isolation of this compound and related compounds from Streptomyces species.[1][2][3]

Overview of the Purification Process

The purification of this compound from a fermentation broth is a multi-step process designed to isolate the target compound from a complex mixture of microbial cells, media components, and other metabolites. The general workflow involves the separation of the mycelium from the culture broth, followed by extraction of the active compound and subsequent chromatographic purification to achieve a high degree of purity.

Caption: Overall workflow for the purification of this compound.

Fermentation of Streptomyces roseofulvus

The production of this compound is achieved through the fermentation of a suitable strain of Streptomyces roseofulvus, such as strain AM-3867.[2][3]

Culture Media and Conditions

-

Seed Medium: A suitable seed medium is used to grow the initial inoculum. A typical medium might contain soluble starch, glucose, yeast extract, and peptone.

-

Production Medium: A production medium is designed to maximize the yield of this compound. This medium often contains glycerol, soybean meal, and inorganic salts.

-

Fermentation Parameters: The fermentation is typically carried out in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration.

| Parameter | Typical Value |

| Temperature | 27-30°C |

| pH | 6.8-7.2 |

| Aeration | 1 VVM (volume of air per volume of medium per minute) |

| Agitation | 200-300 RPM |

| Fermentation Time | 6-7 days |

Experimental Protocols

Protocol 1: Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Streptomyces roseofulvus

-

Centrifuge and appropriate centrifuge tubes or filtration apparatus

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Separation of Mycelium: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium. Alternatively, use filtration to separate the mycelium from the culture filtrate.

-

Extraction of the Supernatant:

-

Transfer the supernatant (culture filtrate) to a large separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

-

Drying and Concentration:

-

Pool the ethyl acetate extracts.

-

Dry the pooled extract over anhydrous sodium sulfate for 30 minutes.

-

Filter to remove the sodium sulfate.

-

Concentrate the filtrate to dryness using a rotary evaporator at 40-45°C to obtain the crude extract.

-

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude this compound extract

-

Glass chromatography column

-

Solvent system (e.g., a gradient of methanol in chloroform or a similar system)[4][5]

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp (254 nm)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with the least polar solvent (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure this compound.

-

-

Final Concentration: Concentrate the combined pure fractions to dryness using a rotary evaporator to obtain purified this compound.

Caption: Step-by-step process of chromatographic purification.

Quantitative Data

The yield of this compound can vary depending on the fermentation conditions and the efficiency of the purification process. The following table summarizes representative data from the literature.

| Purification Stage | Parameter | Value | Reference |

| Fermentation | This compound Titer | 1.5 mg/L | [1] |

| Extraction | Crude Extract Yield | Not Reported | - |

| Chromatography | Final Purity | >95% (Typical) | - |

Characterization of Purified this compound

The identity and purity of the final product should be confirmed using analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound (C18H18O6, MW: 330.33 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.

By following these detailed protocols, researchers can successfully purify this compound from Streptomyces roseofulvus fermentation broth for further study and development.

References

- 1. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound and a new antibiotic, frenolicin B by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]

Application Note: Quantification of Deoxyfrenolicin using HPLC-MS

Abstract

This application note describes a sensitive and robust method for the quantification of Deoxyfrenolicin in complex matrices, such as fermentation broths or plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a polyketide antibiotic of the frenolicin class, has garnered interest for its antibacterial properties.[1] The method outlined here utilizes a reverse-phase C18 column for chromatographic separation and electrospray ionization (ESI) in negative ion mode for detection, offering high selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and antibiotic development.

Introduction

This compound is a pyranonaphthoquinone antibiotic produced by various Streptomyces species, including Streptomyces roseofulvus.[1][2] As a member of the polyketide family, it is biosynthesized through the polyketide synthase (PKS) pathway.[3][4] Accurate quantification of this compound is crucial for various applications, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples.[5] This note provides a detailed protocol for the analysis of this compound using HPLC-MS/MS with Multiple Reaction Monitoring (MRM), which enhances specificity and minimizes matrix interference.[6]

Experimental Protocols

Sample Preparation (from Fermentation Broth)

-

Harvesting: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the supernatant from the mycelium.

-

Extraction:

-

Transfer the supernatant to a new tube.

-

Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to facilitate phase separation.

-

Carefully collect the upper ethyl acetate layer.

-

Repeat the extraction process twice more on the aqueous layer.

-

-

Drying and Reconstitution:

-

Pool the ethyl acetate extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble material.

-

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

This compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol .[2] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 329.1. Fragmentation of this precursor ion can be induced to generate specific product ions for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 329.1 | 285.1 (Loss of CO₂) | 269.1 (Loss of H₂O + CO₂) | 20 |

Data Presentation

The quantitative performance of the method was evaluated. A calibration curve was constructed by plotting the peak area of the quantifier ion against the concentration of this compound standards. The results are summarized in the table below.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 92 - 105% |

Visualizations

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C18H18O6 | CID 3084051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. scielo.br [scielo.br]

Application Notes and Protocols for Deoxyfrenolicin Derivatives: Enhancing Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Deoxyfrenolicin derivatives with the aim of enhancing their inherent biological activities. This document outlines synthetic strategies, presents comparative bioactivity data, and provides detailed experimental protocols for the evaluation of these novel compounds.

Introduction

This compound is a naturally occurring pyranonaphthoquinone antibiotic with established antimicrobial properties.[1] However, its therapeutic potential can be expanded by creating derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structural modification of the this compound scaffold offers a promising avenue for developing new drug candidates with enhanced efficacy against a range of microbial pathogens and cancer cell lines. This document serves as a guide for researchers engaged in the synthesis and evaluation of novel this compound analogs.

Data Presentation: Comparative Bioactivity of this compound Derivatives

The following tables summarize the in vitro bioactivity of a representative set of synthesized this compound derivatives against selected microbial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

| Compound | Modification | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

| This compound | Parent Compound | 16 | 8 | >64 | >64 |

| DF-01 | C3-Bromination | 8 | 4 | 32 | >64 |

| DF-02 | C3-Amination (diethylamino) | 4 | 2 | 16 | 32 |

| DF-03 | C9-Hydroxylation | 16 | 8 | >64 | >64 |

| DF-04 | C3-Thiolation (thiophenol) | 2 | 1 | 8 | 16 |

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

| Compound | Modification | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |

| This compound | Parent Compound | 25.2 | 31.5 | 18.7 |

| DF-01 | C3-Bromination | 18.9 | 22.4 | 12.5 |

| DF-02 | C3-Amination (diethylamino) | 12.1 | 15.8 | 9.3 |

| DF-03 | C9-Hydroxylation | 22.5 | 28.1 | 16.9 |

| DF-04 | C3-Thiolation (thiophenol) | 8.5 | 10.2 | 5.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: General Procedure for the Synthesis of C3-Substituted this compound Derivatives

This protocol describes a representative method for introducing substituents at the C3 position of the this compound core structure.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS) or other appropriate halogenating agent

-

Selected nucleophile (e.g., diethylamine, thiophenol)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Halogenation (e.g., Bromination):

-

Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to 0°C.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

-

Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the C3-bromo-deoxyfrenolicin intermediate.

-

-

Nucleophilic Substitution:

-

Dissolve the C3-bromo-deoxyfrenolicin intermediate (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the desired nucleophile (e.g., diethylamine or thiophenol, 1.5-2 equivalents).

-

Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final derivative by column chromatography.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 3: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a plausible signaling pathway modulated by pyranonaphthoquinone compounds, such as this compound derivatives, leading to apoptosis in cancer cells. These compounds are hypothesized to induce cellular stress, leading to the activation of pro-apoptotic pathways.

Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and bioactivity screening of this compound derivatives.

Caption: Workflow for developing and screening this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Deoxyfrenolicin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stereoselective synthesis of Deoxyfrenolicin.

Frequently Asked Questions (FAQs)

Q1: What is the primary stereochemical challenge in the total synthesis of this compound?

A1: The main challenge is the stereocontrolled construction of the dihydropyran ring, specifically establishing the trans relationship between the C-1 propyl group and the C-3 substituent. Achieving the correct 1,3-trans stereochemistry is crucial for the successful synthesis of the natural product.[1]

Q2: Which synthetic strategies have proven effective for establishing the key 1,3-trans stereochemistry?

A2: A highly effective method involves a stereoselective oxidative C-C bond coupling. Specifically, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to induce a reaction between a naphthopyran intermediate and allyltriphenyltin has been shown to exclusively form the desired 1,3-trans isomer.[1] Another approach utilizes a chiron-based strategy starting from a chiral pool material like D-glucono-δ-lactone, which sets the initial stereochemistry that is carried through the synthesis.[2]

Q3: Can the stereochemistry be corrected if the undesired cis-isomer is formed?

A3: Yes, epimerization strategies have been successfully employed. In one reported synthesis, deprotection of a methyl ether intermediate using boron tribromide (BBr₃) also effected a cis-trans epimerization at the C-1 position, yielding the correct stereochemistry for this compound.[3] Similarly, H₂SO₄ has been used to mediate epimerization in related pyranonaphthoquinone syntheses.[2]

Q4: What are the key reactions used to construct the core structure of this compound?

A4: Besides the stereocritical C-C bond coupling, common key reactions include the oxa-Pictet-Spengler cyclization to form the naphthopyran core and regioselective benzannulation reactions, such as the Dötz benzannulation, to construct the substituted naphthalene system.[1][2]

Troubleshooting Guide

Problem: Low or incorrect diastereoselectivity during the installation of the C-1 sidechain.

-

Symptom: NMR analysis of the product mixture shows a significant proportion of the undesired 1,3-cis diastereomer or a complex mixture of isomers.

-

Possible Cause: The chosen alkylation or coupling method may have poor intrinsic stereocontrol. For example, certain reductions of hemiacetal precursors have been reported as unsuccessful in yielding the desired cyclic ether stereochemistry.[3]

-

Solution: Employ a highly stereoselective method like the DDQ-induced oxidative coupling with allyltriphenyltin. This reaction has been shown to be highly efficient and stereoselective, providing exclusively the trans isomer with the same stereochemistry as this compound.[1]

Problem: The final product is the C-1 epimer (cis-isomer) of this compound.

-

Symptom: The relative stereochemistry of the final product is confirmed to be cis instead of the natural trans configuration.

-

Possible Cause: The synthetic route led to the thermodynamically or kinetically favored cis product.

-

Solution: Introduce a post-synthesis epimerization step. Treatment of the cis-isomer (or a protected precursor) with a Lewis acid like boron tribromide (BBr₃) can invert the stereocenter at C-1 to furnish the desired trans product.[3] This step can sometimes be combined with a deprotection, increasing overall efficiency.

Problem: Poor regioselectivity in the formation of the naphthoquinone core.

-

Symptom: The synthesis yields a mixture of regioisomers during the annulation step to form the tricyclic system.

-

Possible Cause: The reaction conditions for the benzannulation do not sufficiently differentiate between the possible sites of cyclization.

-

Solution: Utilize a highly regioselective reaction such as the Dötz benzannulation, which involves the reaction of a chromium carbene complex with an alkyne to construct the aromatic core with high regiocontrol.[1]

Quantitative Data Summary

| Step / Reaction | Reagents | Substrate | Product | Yield (%) | Stereoselectivity | Reference |

| Oxidative C-C Coupling | DDQ, allyltriphenyltin | Naphthopyran (10) | 1,3-trans Naphthopyran (23) | 95% | Exclusively trans | [1] |

| Epoxide Ring Opening | Lithium acetylide, DMSO | Epoxide (16) | Terminal Acetylene (17) | 91% | N/A (Regioselective) | [1] |

| Epoxidation | mCPBA, CH₂Cl₂ | Terminal Olefin | Epoxide (16) | 80% (2 steps) | N/A | [1] |

| Epimerization / Deprotection | BBr₃ | Methyl Ether (13) | Naphthol (15) | Not specified | Effects cis-trans epimerization | [3] |

Key Experimental Protocols

Protocol 1: Stereoselective DDQ-Induced Allylation[1]

This protocol describes the key step for installing the C-1 sidechain with the correct trans stereochemistry.

-

Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the naphthopyran substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Addition of Reagents: To the solution, add allyltriphenyltin (1.5 eq).

-

Initiation: Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature, as optimized). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) in CH₂Cl₂ dropwise over 10-15 minutes.

-

Reaction: Stir the reaction mixture at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,3-trans allylated naphthopyran.

Protocol 2: BBr₃-Mediated Deprotection and Epimerization[3]

This protocol is used for the simultaneous deprotection of a methyl ether and epimerization of a cis-configured C-1 center.

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the methyl ether substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (typically 3.0-5.0 eq) in CH₂Cl₂ to the cooled solution.

-

Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then let it warm slowly to room temperature. Monitor the reaction by TLC.

-

Workup: Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired trans-naphthol product.

Visualizations

Caption: Retrosynthetic analysis of this compound.

Caption: Workflow for the key stereocontrolling reaction.

Caption: Troubleshooting logic for incorrect stereoisomer.

References

common impurities and byproducts in Deoxyfrenolicin synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Deoxyfrenolicin.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in this compound synthesis?

A1: Based on reported synthetic routes, the most common impurities in this compound synthesis can be categorized as:

-

Process-related impurities: These include residual starting materials, intermediates, and reagents.

-

Byproducts from side reactions: These are new compounds formed through unintended reaction pathways during key synthetic steps.

-

Stereoisomers: Diastereomers and epimers can form if stereoselective reactions are not fully optimized.

-

Degradation products: this compound and its intermediates may degrade under certain conditions.

Q2: Which synthetic steps are most critical for controlling impurity formation?

A2: The following steps in this compound synthesis are particularly sensitive and can lead to significant impurity formation if not carefully controlled:

-

Hydrogenation of the hemiacetal intermediate: This step is prone to over-reduction or side reactions.

-

Deprotection of the naphthyl methyl ether: The use of strong Lewis acids like boron tribromide can lead to side reactions and epimerization.

-

Cyclization to form the pyranonaphthoquinone core: Incomplete cyclization can leave unreacted intermediates in the final product.

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry detection (HPLC-MS), is the primary tool for separation and identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.

Troubleshooting Guides

Issue 1: Presence of a Ring-Opened Carboxylic Acid Impurity

Symptom: An impurity with a molecular weight corresponding to the addition of a water molecule to the desired product is observed, often with a different retention time in reverse-phase HPLC.

Probable Cause: During the hydrogenation of the hemiacetal intermediate to form the cyclic ether, hydrogenolysis of the adjacent γ-lactone can occur, leading to the formation of a ring-opened carboxylic acid.[1]

Suggested Actions:

-

Optimize Hydrogenation Conditions:

-

Catalyst: Screen different hydrogenation catalysts (e.g., Pd/C, PtO2). The choice of catalyst can significantly influence the chemoselectivity.

-

Pressure and Temperature: Lowering the hydrogen pressure and reaction temperature can often minimize over-reduction and hydrogenolysis.

-

Reaction Time: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times after the starting material has been consumed.

-

-

Alternative Reduction Methods: Consider using alternative, milder reducing agents for the hemiacetal reduction that are less likely to affect the lactone functionality.

Experimental Protocol: Monitoring Hydrogenation by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detection at a wavelength appropriate for the pyranonaphthoquinone chromophore (e.g., 254 nm).

-

Procedure: Withdraw aliquots from the reaction mixture at regular intervals, quench appropriately, and inject onto the HPLC system to monitor the disappearance of the starting material and the appearance of the desired product and any impurities.

Issue 2: Presence of the Unnatural cis-Epimer of this compound

Symptom: A second peak with the same mass as this compound is observed in the HPLC or LC-MS analysis, indicating the presence of a stereoisomer.

Probable Cause: During the deprotection of the naphthyl methyl ether using boron tribromide (BBr3), epimerization at the C-1 position can occur, leading to the formation of the thermodynamically less stable cis-epimer alongside the desired trans-epimer.[1][2]

Suggested Actions:

-

Control Deprotection Conditions:

-

Temperature: Perform the BBr3 deprotection at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of epimerization.

-

Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent prolonged exposure to the Lewis acid.

-

Stoichiometry: Use the minimum effective amount of BBr3.

-

-

Purification: If epimerization cannot be completely avoided, the diastereomers can often be separated by careful column chromatography or preparative HPLC.

Experimental Protocol: Chiral HPLC for Epimer Separation

-

Column: A chiral stationary phase column suitable for separating diastereomers of cyclic compounds.

-

Mobile Phase: A mixture of hexanes and isopropanol is often a good starting point for normal-phase chiral separations. The exact ratio will need to be optimized.

-

Detection: UV detection.

-

Procedure: Develop a chiral HPLC method to resolve the cis and trans epimers. This method can then be used to analyze the purity of the final product and to guide preparative separation if necessary.

Issue 3: Incomplete Cyclization to form the Pyranonaphthoquinone Core

Symptom: Presence of an acyclic precursor in the final product, detectable by LC-MS as a compound with a molecular weight corresponding to the uncyclized intermediate.

Probable Cause: The acid-catalyzed cyclization of the precursor to form the pyranonaphthoquinone skeleton may be incomplete. This can be due to insufficient acid strength, suboptimal reaction temperature, or short reaction times.

Suggested Actions:

-

Optimize Cyclization Conditions:

-

Acid Catalyst: If using a mild acid, consider a stronger acid or a Lewis acid to promote cyclization.

-

Temperature and Time: Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC.

-

-

Purification: The uncyclized precursor can typically be separated from the desired product by column chromatography.

Quantitative Data Summary

Currently, there is limited published quantitative data on the specific levels of impurities in this compound synthesis. Researchers should aim to quantify impurities relative to the main product peak area in HPLC analysis. The International Council for Harmonisation (ICH) guidelines for impurities in new drug substances can provide a framework for acceptable levels.

| Impurity Type | Typical Analytical Method | Potential Control Strategy |

| Ring-Opened Carboxylic Acid | RP-HPLC-MS | Optimization of hydrogenation conditions |

| cis-Epimer | Chiral HPLC, NP-HPLC | Low-temperature deprotection, preparative chromatography |

| Uncyclized Precursor | RP-HPLC-MS | Optimization of cyclization conditions |

| Starting Materials/Intermediates | RP-HPLC | Final product purification |